molecular formula C13H8Br3NOS B094694 Thiosalan CAS No. 15686-78-9

Thiosalan

Cat. No. B094694
CAS RN: 15686-78-9
M. Wt: 466 g/mol
InChI Key: OKHDITLYENFQED-UHFFFAOYSA-N
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Description

Thiosalan is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfur-containing compound that is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer therapy. In

Mechanism Of Action

The mechanism of action of Thiosalan is not fully understood. However, it is believed that Thiosalan works by inhibiting the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. Thiosalan has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Thiosalan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Thiosalan has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Thiosalan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiosalan is also relatively inexpensive, making it a cost-effective option for scientific research. However, there are also limitations to using Thiosalan in lab experiments. The mechanism of action of Thiosalan is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, Thiosalan has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on Thiosalan. One potential area of research is to further investigate the mechanism of action of Thiosalan. This may involve studying the compound in different cell lines and animal models to better understand how it works. Another area of research is to investigate the potential use of Thiosalan in combination with other drugs for cancer therapy. Finally, more research is needed to investigate the potential use of Thiosalan in the treatment of neurodegenerative diseases.
Conclusion
Thiosalan is a promising chemical compound that has potential applications in scientific research. It has been shown to have anticancer properties, and may also be useful in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While there are limitations to using Thiosalan in lab experiments, its stability and cost-effectiveness make it an attractive option for scientific research. Further research is needed to fully understand the mechanism of action of Thiosalan and to investigate its potential applications in different areas of medicine.

Synthesis Methods

Thiosalan can be synthesized by reacting L-cysteine with sodium thiosulfate in the presence of hydrochloric acid. The reaction yields Thiosalan as a white crystalline solid with a melting point of 146-148°C. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Thiosalan has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Thiosalan has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Thiosalan has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

CAS RN

15686-78-9

Product Name

Thiosalan

Molecular Formula

C13H8Br3NOS

Molecular Weight

466 g/mol

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide

InChI

InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18)

InChI Key

OKHDITLYENFQED-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br

Other CAS RN

15686-78-9

Origin of Product

United States

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